N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
These compounds share a common benzamide core with trifluoroethoxy substituents at the 2- and 5-positions, which are critical for modulating lipophilicity, metabolic stability, and pharmacological activity . The target compound’s 2,4-dichlorophenyl methoxy group distinguishes it from analogs like flecainide acetate, a well-characterized antiarrhythmic agent.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F6NO4/c19-11-2-1-10(14(20)5-11)7-31-27-16(28)13-6-12(29-8-17(21,22)23)3-4-15(13)30-9-18(24,25)26/h1-6H,7-9H2,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSIXPFEBFJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NOCC2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2,4-dichlorophenol with methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 2,4-dichlorophenyl methoxybenzamide. This intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles in the presence of catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzamide derivatives include:
Substituents on the benzamide ring : Trifluoroethoxy groups enhance metabolic resistance and membrane permeability due to their electron-withdrawing nature .
Amine side chain : Modifications here influence target selectivity (e.g., sodium vs. potassium channels) and pharmacokinetics .
Additional functional groups : Chlorophenyl or pyridyl moieties may alter binding affinity or introduce new biological activities.
Table 1: Structural and Pharmacological Comparison
*Calculated based on structural formula.
Pharmacological and Mechanistic Insights
- Its trifluoroethoxy groups reduce hepatic metabolism, yielding a long half-life (11–22 hours) .
- Thiazolidinone derivatives (e.g., 5a-k): The thiazolidinone ring may confer antimicrobial activity, though specific targets are unconfirmed .
- Pyridylmethyl analogs : Serve as intermediates in flecainide synthesis but lack antiarrhythmic activity due to incomplete hydrogenation of the pyridine ring .
Physicochemical Properties
- Lipophilicity : Trifluoroethoxy groups increase logP values, enhancing blood-brain barrier penetration in some analogs .
- Solubility : Most derivatives are sparingly soluble in water but dissolve in organic solvents (e.g., chloroform, ethyl acetate) .
- Thermal stability : Melting points range from 99–101°C (pyridylmethyl analog) to higher values for crystalline salts like flecainide acetate .
Biological Activity
N-[(2,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and effects in different biological contexts.
Chemical Structure and Synthesis
The compound is synthesized through a series of chemical reactions involving the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The synthesis pathway includes the formation of hydrazones and subsequent reactions leading to the target benzamide structure. The following table summarizes key characteristics of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClF6N2O4 |
| Molecular Weight | 466.86 g/mol |
| Melting Point | 115–117 °C |
| Yield | 92% |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from neurotoxic agents such as methamphetamine (METH) and MPP+ (1-methyl-4-phenylpyridinium). For instance, cell viability assays indicated that treatment with the compound significantly improved cell survival rates under neurotoxic conditions .
- Receptor Binding Affinity : The compound has been evaluated for its binding affinity to various receptors. It exhibited selectivity towards certain adrenergic receptors while showing minimal activity against others such as GABA_A and NMDA receptors .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Neuroprotection : A study conducted on PC12 cells demonstrated that the compound could counteract MPP+-induced neurotoxicity effectively. The protective effect was observed at concentrations ranging from 16 to 96 nM .
- Antioxidant Efficacy : In another experiment focused on oxidative stress models, the compound was found to significantly reduce markers of oxidative damage compared to control groups .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to minimize by-products?
The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors. A critical step is the introduction of the 2,4-dichlorophenylmethoxy group via nucleophilic substitution under basic conditions. Evidence from Flecainide acetate synthesis (structurally analogous) suggests using 2,5-bis(2,2,2-trifluoroethoxy)benzamide as a core intermediate, with optimization of reaction temperature (45–60°C) and solvent (benzene or dichloromethane) to suppress impurities like N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide . Catalytic hydrogenation or controlled stoichiometry of reagents (e.g., aminomethylpiperidine) reduces residual intermediates .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC-MS : Quantifies impurities at levels <0.1% using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR (¹H/¹³C) : Confirms substitution patterns, e.g., trifluoroethoxy (-OCH₂CF₃) protons resonate at δ 4.6–4.8 ppm .
- IR Spectroscopy : Key bands include C=O stretch (~1650 cm⁻¹) and NH bend (~3300 cm⁻¹) .
- Melting Point Analysis : Sharp ranges (e.g., 146–152°C) indicate high crystallinity .
Q. What are the primary process-related impurities, and how are they controlled?
- Impurity-A : 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide, formed via incomplete alkylation. Controlled by refluxing in ethanol/acetic acid to drive reaction completion .
- Impurity-B : 4-hydroxy derivative, arising from oxidative degradation. Mitigated using inert atmospheres (N₂) during synthesis .
Advanced Research Questions
Q. How can computational modeling predict stability under varying pH and temperature conditions?
Molecular dynamics simulations (e.g., Gaussian or AMBER) model degradation pathways, such as hydrolysis of the benzamide bond at acidic pH. DFT calculations predict electron-withdrawing effects of -CF₃ groups, which stabilize the molecule against nucleophilic attack . Experimental validation via accelerated stability studies (40°C/75% RH for 6 months) correlates with computational predictions .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
Contradictory IC₅₀ values (e.g., sodium vs. potassium channel inhibition) may arise from assay conditions. Standardize protocols:
Q. What advanced spectroscopic methods study degradation pathways under oxidative stress?
- LC-QTOF-MS : Identifies hydroxylated and dimeric degradation products via accurate mass (<5 ppm error) .
- EPR Spectroscopy : Detects free radical intermediates during photooxidation, guided by hyperfine splitting patterns .
- X-ray Crystallography : Resolves structural changes in the dichlorophenyl moiety post-degradation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
